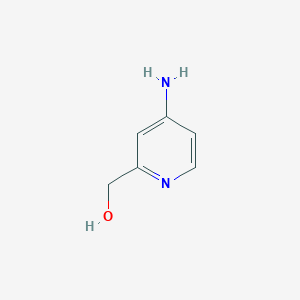

(4-Aminopyridin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKZWFGHOALGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311554 | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-58-7 | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100114-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Aminopyridin-2-yl)methanol synthesis protocol

An In-depth Technical Guide on the Synthesis of (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of 4-aminopyridine-2-carboxylic acid, followed by its reduction to the target alcohol.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the catalytic hydrogenation of a polychlorinated pyridine derivative to yield 4-aminopyridine-2-carboxylic acid. The subsequent step is the reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent.

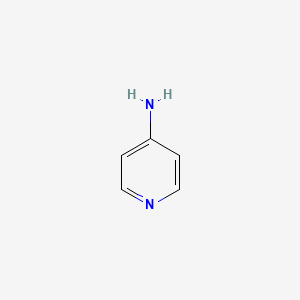

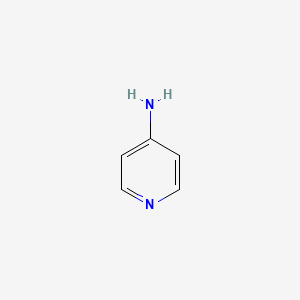

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic acid

This initial step focuses on the dehalogenation of a readily available starting material, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (commonly known as Picloram), through catalytic hydrogenation.

Experimental Protocol

A detailed procedure for the synthesis of 4-aminopyridine-2-carboxylic acid is as follows:

-

Reaction Setup: In a suitable pressure vessel, prepare a suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (8 g, 33 mmol) and 10% Palladium on activated carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL).[1]

-

Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the reactor with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[1]

-

Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours.[1]

-

Work-up: After cooling the reaction mixture, filter it through a pad of Celite to remove the catalyst.

-

Isolation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid. This will cause the product to precipitate.[1]

-

Purification: Collect the solid precipitate by filtration and dry it under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [1] |

| Reagents | H₂, 10% Pd/C, LiOH | [1] |

| Solvent | Water | [1] |

| Temperature | 40°C then 70°C | [1] |

| Pressure | 45 PSI (H₂) | [1] |

| Reaction Time | 16 hours | [1] |

| Yield | 99% (4.6 g) | [1] |

Step 2: Reduction of 4-Aminopyridine-2-carboxylic acid

The second step involves the reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a suitable and potent reducing agent for this transformation.

Experimental Protocol

The following is a general but detailed protocol for the reduction of a carboxylic acid using LiAlH₄, adapted for this specific substrate.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a 3-5 molar excess relative to the carboxylic acid) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.

-

Addition of Substrate: Dissolve the 4-aminopyridine-2-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C. The initial reaction will be an acid-base reaction, evolving hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-aminopyridine-2-carboxylic acid | General Knowledge |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | General Knowledge |

| Solvent | Anhydrous Tetrahydrofuran (THF) | General Knowledge |

| Temperature | 0°C to reflux | General Knowledge |

| Reaction Time | Varies (monitored by TLC) | General Knowledge |

| Yield | Typically high for LiAlH₄ reductions | General Knowledge |

Experimental Workflow Visualization

Caption: General experimental workflow for the two-step synthesis.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere, and appropriate personal protective equipment must be worn.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on carbon, especially when dry). Ensure the equipment is properly rated for the pressure and that appropriate safety measures are in place.

-

General Handling: Standard laboratory safety practices, including the use of fume hoods, safety glasses, and gloves, should be followed throughout the synthesis.

References

Technical Guide: (4-Aminopyridin-2-yl)methanol (CAS 100114-58-7)

To the attention of researchers, scientists, and drug development professionals: This document provides a technical overview of (4-Aminopyridin-2-yl)methanol. Extensive searches for biological and pharmacological data specific to this compound (CAS 100114-58-7) have yielded limited publicly available information. The data presented herein is primarily confined to its physicochemical properties and safety information.

Given the well-documented activity of its structural isomer, 4-aminopyridine-3-methanol, and the parent compound, 4-aminopyridine, as potassium channel blockers, this guide also provides a detailed look into the established mechanism of action of 4-aminopyridine to serve as a valuable reference point for potential research directions. Furthermore, a hypothetical experimental workflow is proposed for the initial biological characterization of this compound.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100114-58-7 | Multiple |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 271.7 °C at 760 mmHg | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 4°C, protect from light, stored under nitrogen | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZBKZWFGHOALGNP-UHFFFAOYSA-N | [1] |

Table 2: Safety Information

| Hazard Information | Details | Source |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07 (Harmful) | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Contextual Biological Activity: The Case of 4-Aminopyridine

While no specific biological activity is documented for this compound, its parent compound, 4-aminopyridine (4-AP), is a well-researched potassium channel blocker.[3][4][5] 4-AP acts by binding to voltage-gated potassium channels from the intracellular side, effectively blocking the channel pore.[3][6] This inhibition slows down the repolarization of the cell membrane, leading to a prolongation of action potentials and an increase in neurotransmitter release at nerve terminals.

Mechanism of Action of 4-Aminopyridine on Voltage-Gated Potassium Channels

The primary mechanism of 4-AP involves the blockade of the ion conduction pathway in voltage-gated potassium channels.[3][4][5] It is believed that 4-AP enters the cell in its non-ionized form and then acts on the channel from the inside in its ionized form.[3] The binding of 4-AP can occur when the channel is in the open state, and the drug can become trapped within the channel as it closes.[4] This leads to a reduction in the potassium ion efflux that is necessary for the repolarization phase of an action potential.

Caption: Mechanism of 4-Aminopyridine Action on K+ Channels.

Hypothetical Experimental Workflow for Biological Characterization

For researchers interested in investigating the potential biological activity of this compound, a logical first step would be to assess its activity on potassium channels, given the known pharmacology of its isomers. The following workflow outlines a potential experimental approach.

Caption: Hypothetical Experimental Workflow for Characterization.

Experimental Protocols

While specific protocols for this compound are not available, established methodologies for studying potassium channel blockers can be adapted. For instance, in the study of 4-aminopyridine-3-methanol, researchers have utilized the following key experimental setups:

-

Ex Vivo Spinal Cord Preparation and Recording: As detailed in studies on animal models of multiple sclerosis, this involves isolating the spinal cord, maintaining it in artificial cerebrospinal fluid, and using suction electrodes to stimulate and record compound action potentials to assess axonal conduction.[7][8][9]

-

Patch-Clamp Electrophysiology: This technique, used to study the effects of 4-aminopyridine-3-methanol on dorsal root ganglia cells, allows for the direct measurement of ion channel currents in individual cells, providing detailed information on the compound's interaction with specific channel subtypes.[10]

Researchers undertaking the study of this compound would likely employ similar, well-established protocols to determine its potential effects on neuronal excitability and ion channel function.

References

- 1. This compound | 100114-58-7 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. rupress.org [rupress.org]

- 7. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a heterocyclic organic compound incorporating both a pyridine ring and amino and methanol functional groups. While specific research on this particular isomer is limited, its structural similarity to the well-studied potassium channel blocker 4-aminopyridine suggests its potential for investigation in neuroscience and drug discovery. This technical guide provides a summary of its known properties, a proposed synthesis pathway based on established chemical methodologies, and a discussion of its potential biological significance in the context of ion channel modulation.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the free base and the hydrochloride salt are provided where available.

| Property | This compound | This compound hydrochloride | Reference(s) |

| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O | |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol | |

| CAS Number | 100114-58-7 | 1354940-95-6 | [1] |

| Appearance | Solid | Not specified | |

| Melting Point | 114-115 °C | Not specified | |

| Boiling Point | 271.7 °C at 760 mmHg | Not specified | |

| Storage Conditions | 4°C, protect from light | Room temperature | [1] |

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be proposed via the catalytic reduction of a suitable precursor, such as 4-amino-2-pyridinecarboxylic acid or its corresponding aldehyde. This approach is a standard and widely used method for the preparation of pyridine-methanol derivatives.

Proposed Experimental Protocol: Catalytic Hydrogenation of 4-Amino-2-Pyridinecarboxylic Acid

This protocol is based on general procedures for the reduction of pyridine carboxylic acids.

Materials:

-

4-Amino-2-pyridinecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-amino-2-pyridinecarboxylic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., BH₃·THF or LiAlH₄) in anhydrous THF to the stirred solution.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Applications

While direct pharmacological studies on this compound are scarce, its core structure, 4-aminopyridine, is a well-characterized compound with significant biological activity. 4-Aminopyridine is known to be a blocker of voltage-gated potassium (K⁺) channels.[2] This activity has led to its therapeutic use in improving walking in patients with multiple sclerosis.[2]

Mechanism of Action of 4-Aminopyridine

In demyelinated neurons, the exposure of voltage-gated potassium channels leads to an excessive leakage of potassium ions during the propagation of an action potential. This leakage shortens the repolarization phase and can lead to conduction failure. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing the release of neurotransmitters at the synapse and improving nerve impulse conduction.[3]

Given the structural conservation, it is plausible that this compound could exhibit similar potassium channel blocking activity. The presence of the methanol group may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent 4-aminopyridine. This makes it an interesting candidate for further investigation in the field of neuropharmacology and as a potential scaffold for the development of new therapeutics for neurological disorders characterized by impaired nerve conduction.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action via potassium channel blockade.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for significant biological activity, primarily inferred from its structural relationship to 4-aminopyridine. The proposed synthesis provides a viable route for its preparation, enabling further pharmacological evaluation. Future research should focus on confirming its activity as a potassium channel blocker, determining its selectivity profile across different ion channels, and evaluating its efficacy in preclinical models of neurological disorders. Such studies will be crucial in elucidating the therapeutic potential of this and related aminopyridine derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-2-yl)methanol belongs to the 4-aminopyridine class of compounds, which are recognized as potent potassium channel blockers. While specific research on the 2-methanol derivative is limited, the mechanism of action can be largely inferred from the extensive studies on its parent compound, 4-aminopyridine (4-AP), and its isomers. These compounds are of significant interest in neuroscience and drug development, particularly for their potential to restore nerve function in demyelinating diseases such as multiple sclerosis.[1][2] This guide provides a detailed overview of the presumed core mechanism of action of this compound, supported by data from related compounds and standard experimental protocols for characterization.

Core Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels.[3][4][5][6] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential. In demyelinated neurons, the exposure of these K+ channels leads to an excessive outward potassium current, which shortens the action potential duration and can lead to conduction block.

This compound, like 4-AP, is presumed to act by physically obstructing the pore of these voltage-gated potassium channels. This blockade prolongs the depolarization phase of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release. In demyelinated axons, this prolongation of the action potential helps to overcome the current leak and restores nerve impulse conduction.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound at the neuronal level.

References

- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Navigating the Neuroactive Potential of Aminopyridines: A Technical Guide to the Biological Activity of 4-Aminopyridine and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-2-yl)methanol is a derivative of 4-aminopyridine (4-AP), a compound extensively studied for its neurological effects. While specific research on the 2-methanol derivative is limited, the biological activities of the parent compound, 4-aminopyridine, and its isomer, (4-aminopyridin-3-yl)methanol, offer significant insights into the potential pharmacological profile of this chemical class. 4-aminopyridine, also known as fampridine, is a well-established potassium channel blocker approved for the symptomatic treatment of walking disability in multiple sclerosis (MS) patients.[1][2] Its mechanism of action, involving the blockade of voltage-gated potassium channels, leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated axons.[3][4][5] This guide provides a comprehensive overview of the known biological activities, experimental protocols, and quantitative data related to 4-aminopyridine and its derivatives, serving as a foundational resource for further research and development in this area.

Core Biological Activity: Potassium Channel Blockade

The primary mechanism of action for 4-aminopyridine and its active derivatives is the blockade of voltage-gated potassium (K+) channels in neurons.[1][3] This activity is central to its therapeutic effects.

Signaling Pathway of Potassium Channel Blockade

The following diagram illustrates the signaling cascade initiated by the blockade of potassium channels by 4-aminopyridine.

Secondary Biological Activities

Beyond potassium channel blockade, research has revealed other biological activities of 4-aminopyridine and its derivatives.

Cholinesterase Inhibition

Certain derivatives of 4-aminopyridine have been shown to exhibit anticholinesterase activity, suggesting a potential role in cognitive enhancement.[6]

-

Mechanism: These compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the synaptic cleft, potentially improving cognitive functions like learning and memory.[6]

-

Kinetics: One study found that a derivative of 4-aminopyridine exhibited non-competitive inhibition of AChE and competitive inhibition of BChE.[6]

Inhibition of Lysosomal Channel TMEM175

4-Aminopyridine has been identified as an inhibitor of the lysosomal cation channel TMEM175.[7] Mutations in TMEM175 are associated with an increased risk of Parkinson's disease. The structure of 4-AP bound to TMEM175 shows it binding within the ion conduction pathway, physically occluding the channel.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for 4-aminopyridine and its derivatives from various studies.

Table 1: Pharmacokinetic Parameters of 4-Aminopyridine

| Parameter | Value | Species | Route | Reference |

| Peak Plasma Time | 16-17 min | Guinea Pig | i.m. | [3] |

| Elimination Half-life | 65-71 min | Guinea Pig | i.m. | [3] |

| Elimination Half-life | 125 ± 23 min | Dog | i.v. | [8] |

| Volume of Distribution | 2517 ± 363 ml/kg | Dog | i.v. | [8] |

| Total Clearance | 21 ± 4 ml/kg/min | Dog | i.v. | [8] |

Table 2: In Vitro Inhibitory Activity of 4-Aminopyridine Derivatives

| Compound | Target | IC50 | Notes | Reference |

| 4APMb | Acetylcholinesterase | Not specified, but showed maximum activity compared to donepezil | Non-competitive inhibition | [6] |

| 4APMb | Butyrylcholinesterase | Not specified | Competitive inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols based on the cited literature.

In Vitro Cholinesterase Inhibition Assay

This protocol is based on the methodologies described for evaluating 4-aminopyridine derivatives as cholinesterase inhibitors.[6]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (4-aminopyridine derivatives)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add various concentrations of the test compound or a reference inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate and DTNB to each well.

-

Monitor the change in absorbance over time at 412 nm using a microplate reader. The color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Axonal Conduction Measurement in an Animal Model of MS

This protocol is based on the study of (4-aminopyridin-3-yl)methanol in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[4][5]

Materials:

-

EAE-induced mice

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection microscope and tools

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

(4-aminopyridin-3-yl)methanol

Procedure:

-

Humanely euthanize an EAE-induced mouse and dissect the spinal cord.

-

Isolate a strip of dorsal column white matter and place it in a recording chamber perfused with aCSF.

-

Position stimulating and recording electrodes at a set distance apart on the tissue.

-

Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.

-

Introduce (4-aminopyridin-3-yl)methanol into the aCSF at a specific concentration.

-

Continuously record CAPs to observe any changes in amplitude and latency, which would indicate restored axonal conduction.

-

Wash out the compound with fresh aCSF to determine the reversibility of the effect.

Conclusion

While direct biological data for this compound remains to be elucidated, the extensive research on its parent compound, 4-aminopyridine, and the isomer (4-aminopyridin-3-yl)methanol, provides a strong foundation for predicting its potential activities. The primary mechanism is likely to be potassium channel blockade, with the potential for other activities such as cholinesterase inhibition. The provided data and protocols offer a valuable starting point for researchers and drug developers interested in exploring the therapeutic potential of this class of aminopyridine derivatives. Further investigation into the specific structure-activity relationships of the methanol substitution at the 2-position is warranted to fully characterize its pharmacological profile.

References

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (4-Aminopyridin-2-yl)methanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (4-Aminopyridin-2-yl)methanol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile functionality of the aminopyridine scaffold. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound and its analogues are important building blocks in the synthesis of various biologically active molecules. The presence of the amino group at the 4-position and the methanol group at the 2-position of the pyridine ring offers multiple points for further functionalization, making them valuable intermediates in the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic strategy starting from commercially available precursors.

Retrosynthetic Analysis and Synthetic Strategy

A plausible and efficient synthetic approach for this compound (3) involves a two-step process commencing with the synthesis of the key intermediate, 4-aminopyridine-2-carboxylic acid (2), followed by its selective reduction.

Logical Relationship of the Synthetic Pathway

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous as it utilizes a commercially available, albeit substituted, pyridine derivative and employs a robust dehalogenation reaction followed by a selective reduction of the carboxylic acid functional group.

Experimental Protocols

Synthesis of 4-Aminopyridine-2-carboxylic acid (2)

The initial step involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (1) to remove the chlorine atoms, yielding 4-aminopyridine-2-carboxylic acid (2).

Experimental Workflow for the Synthesis of Intermediate (2)

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Detailed Protocol:

A thick suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram, 8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a pressure vessel. The vessel is purged twice with hydrogen gas and then pressurized to 45 PSI with hydrogen. The reaction mixture is stirred at 40°C for 4 hours, after which the temperature is increased to 70°C and maintained for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is then acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which induces the precipitation of the product. The solid is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 241.45 | 8 g | 33 |

| 10% Pd/C | - | 1.2 g | - |

| Lithium Hydroxide (in 44 mL water) | 23.95 | 4.4 g | 184 |

| Concentrated HCl | 36.46 | ~3.5 mL | - |

| Product | Molar Mass ( g/mol ) | Yield | Purity |

| 4-Aminopyridine-2-carboxylic acid | 138.12 | 4.6 g (99%) | Not specified |

Synthesis of this compound (3)

The final step is the selective reduction of the carboxylic acid group of 4-aminopyridine-2-carboxylic acid (2) to a primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation as it selectively reduces carboxylic acids in the presence of other functional groups, such as the amino group on the pyridine ring.

Signaling Pathway for the Reduction Step

Caption: Key components in the reduction of the carboxylic acid.

Detailed Protocol:

To a solution of 4-aminopyridine-2-carboxylic acid (2) (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), borane-THF complex (1 M solution in THF, 30 mL, 30 mmol) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol (10 mL) at 0°C. The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 20 mL) to remove boric acid esters. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Aminopyridine-2-carboxylic acid | 138.12 | 1.38 g | 10 |

| Borane-THF complex (1M) | - | 30 mL | 30 |

| Anhydrous THF | - | 50 mL | - |

| Methanol | 32.04 | 10 mL (quench) | - |

| Product | Molar Mass ( g/mol ) | Yield | Purity |

| This compound | 124.14 | Not specified | >95% (typical) |

Characterization of this compound (3)

The final product can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Solid |

| Melting Point | 114-115 °C |

| Boiling Point | 271.7 °C at 760 mmHg |

| Storage | 4°C, protect from light, stored under nitrogen |

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the methanol group, a broad singlet for the amino protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methylene group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide provides a viable and detailed synthetic route for the preparation of this compound, a key intermediate for the development of novel chemical entities in drug discovery. The outlined protocols are based on established chemical transformations and offer a practical approach for researchers in the field. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity on a larger scale.

A Technical Guide to the Spectroscopic Data of (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for the compound (4-Aminopyridin-2-yl)methanol. Due to a lack of available experimental data in peer-reviewed literature, this document presents computationally predicted values for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Additionally, generalized experimental protocols for obtaining such data for aminopyridine derivatives are detailed to guide researchers in their own analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.90 | d | H-6 |

| ~6.60 | d | H-5 |

| ~6.50 | s | H-3 |

| ~5.50 | br s | NH₂ |

| ~4.60 | s | CH₂ |

| ~5.00 | t | OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-2 |

| ~152.0 | C-4 |

| ~150.0 | C-6 |

| ~108.0 | C-5 |

| ~105.0 | C-3 |

| ~64.0 | CH₂ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | O-H Stretch |

| 3350-3150 | Medium | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1640-1590 | Strong | N-H Scissoring, C=C Stretch |

| 1550-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1300-1200 | Medium | C-N Stretch |

| 1100-1000 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 124.06 | High | [M]⁺ (Molecular Ion) |

| 107.06 | Medium | [M-NH₃]⁺ |

| 95.05 | High | [M-CHO]⁺ |

| 78.05 | Medium | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique.[1] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] The spectrum is then recorded. Alternatively, the thin solid film method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is then obtained from this film.[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[3] In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[4]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: NMR spectroscopy workflow.

Caption: IR spectroscopy (ATR) workflow.

References

(4-Aminopyridin-2-yl)methanol: A Technical Guide to an Under-Explored Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Aminopyridin-2-yl)methanol is a pyridine derivative with a notable lack of comprehensive biological data in publicly available scientific literature. This stands in stark contrast to its well-characterized isomers, 4-aminopyridine (4-AP) and 4-aminopyridine-3-methanol, both of which are known potassium channel blockers with significant therapeutic interest. The structural similarity of this compound to these compounds suggests a strong potential for analogous, yet distinct, pharmacological activity. This document provides a detailed overview of the limited available information for this compound, a comparative analysis with its key isomers, and a proposed research framework to unlock its potential.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with an amino group at the 4-position and a methanol group at the 2-position. Currently, its presence in scientific literature is primarily confined to chemical supplier databases and patent filings concerning its synthesis. There is a significant absence of published research detailing its biological effects, mechanism of action, or potential therapeutic applications.

The Isomeric Context: A Foundation for Potential Activity

The therapeutic potential of this compound can be inferred from the activities of its isomers.

4-Aminopyridine (4-AP)

4-Aminopyridine is a widely recognized potassium channel blocker. By inhibiting voltage-gated potassium channels, it prolongs the action potential of neurons, leading to an increased influx of calcium at presynaptic terminals and enhanced neurotransmitter release. This mechanism has been leveraged for therapeutic benefit in several neurological conditions.

Established Research Applications of 4-Aminopyridine:

-

Multiple Sclerosis (MS): Marketed as dalfampridine, it is an FDA-approved treatment for improving walking ability in MS patients.[1]

-

Spinal Cord Injury: It has been investigated for its capacity to improve motor function following injury.

-

Lambert-Eaton Myasthenic Syndrome: It can enhance muscle strength by increasing the release of acetylcholine.

-

Cognitive Enhancement: Its potential to modulate cholinergic neurotransmission has led to research in cognitive disorders.[2]

4-Aminopyridine-3-methanol

A more recently studied isomer, 4-aminopyridine-3-methanol, also functions as a potassium channel blocker. Preclinical studies have suggested it may possess greater potency and a potentially improved safety profile when compared to 4-AP.

Emerging Research Applications of 4-Aminopyridine-3-methanol:

-

Neurotrauma and Neurodegeneration: It has demonstrated the ability to restore axonal conduction in animal models of both spinal cord injury and multiple sclerosis, highlighting its neurorestorative potential.[3][4][5][6]

Comparative Data of Aminopyridine Methanol Isomers

The distinct biological profiles of these isomers are a direct result of the varied substitution patterns on the pyridine core. A comparative summary underscores the knowledge gap for this compound.

| Compound | Chemical Structure (Substitution Pattern) | Summary of Known Research Applications |

| This compound | Amino group at position 4, Methanol group at position 2. | Largely uncharacterized. Its potential as a modulator of neuronal function is inferred from the activity of its isomers. |

| 4-Aminopyridine (4-AP) | Amino group at position 4. | A well-established potassium channel blocker used for symptomatic treatment in multiple sclerosis and investigated in other neurological conditions.[1][2][7] |

| 4-Aminopyridine-3-methanol | Amino group at position 4, Methanol group at position 3. | An emerging potassium channel blocker with demonstrated efficacy in preclinical models of spinal cord injury and multiple sclerosis, possibly with higher potency than 4-AP.[3][4][5][6] |

Proposed Research Workflow for this compound

To systematically evaluate the potential of this compound, a structured, multi-phase research approach is recommended. The following workflow provides a logical progression from initial characterization to in vivo validation.

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

An In-depth Technical Guide to the Safe Handling of (4-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and relevant technical data for (4-Aminopyridin-2-yl)methanol. The information herein is intended to support laboratory research and drug development activities by promoting safe practices and ensuring the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a substituted aminopyridine. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the safe storage, handling, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 100114-58-7[1] | 1354940-95-6[2] |

| Molecular Formula | C₆H₈N₂O[1] | C₆H₉ClN₂O[2] |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol [2] |

| Appearance | Solid[3] | Data not available |

| Melting Point | 114-115 °C[1][3] | Data not available |

| Boiling Point | 271.7 °C at 760 mmHg[1][3] | Data not available |

| Purity | Typically ≥95%[1][3] | Typically ≥95%[2] |

| Storage Temperature | 4°C, protect from light, stored under nitrogen[3] | Sealed in dry, 2-8°C[2] |

Hazard Identification and Safety Precautions

This compound and its derivatives are classified as hazardous materials. The primary hazards are summarized in Table 2. Adherence to the safety precautions outlined is mandatory to minimize risk.

Table 2: Hazard Identification for this compound

| Hazard | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Experimental Protocols

The following are generalized experimental protocols for the handling, purification, and analysis of this compound. These should be adapted to specific experimental needs and performed by qualified personnel.

General Handling and Dispensing

This workflow outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.

Caption: General workflow for handling and dispensing this compound.

Illustrative Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography. The specific mobile phase will need to be optimized based on the crude product mixture.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Quality Control by High-Performance Liquid Chromatography (HPLC)

The following is an example of an HPLC method that could be adapted for the analysis of this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response

In case of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Caption: Emergency spill response workflow for this compound.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of aminopyridines are well-characterized as potassium channel blockers.[4] The parent compound, 4-aminopyridine, is used to improve walking in patients with multiple sclerosis.[5] It is believed to act by blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at neuromuscular junctions.

The following diagram illustrates the general mechanism of action for aminopyridines as potassium channel blockers.

Caption: General mechanism of aminopyridines as potassium channel blockers.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. It should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[3] The hydrochloride salt should be stored sealed in a dry environment at 2-8°C.[2]

Disposal Considerations

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment by qualified professionals. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling any chemical.

References

- 1. This compound | 100114-58-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | 1354940-95-6 | EEC94095 [biosynth.com]

- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Aminopyridin-2-yl)methanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a pyridine derivative of interest in chemical synthesis and research. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the available data on the stability and storage of this compound and its hydrochloride salt. Due to the limited public data on this specific molecule, this guide also draws upon stability data from the closely related compound, 4-aminopyridine, and outlines general protocols for stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. This approach provides a framework for researchers to handle, store, and evaluate the stability of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 100114-58-7 |

| Appearance | Solid |

| Melting Point | 114-115 °C |

| Boiling Point | 271.7 °C at 760 mmHg |

| Purity | Typically ≥95% |

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability and purity of this compound. The following recommendations are based on information from various chemical suppliers.

Table 2: Recommended Storage and Handling Conditions for this compound and its Hydrochloride Salt

| Condition | Recommendation |

| Temperature | Refrigerate at 2-8°C or 4°C[1][2]. Some suppliers offer cold-chain transportation[3]. |

| Atmosphere | Store in a tightly closed container[4]. For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended. |

| Moisture | Keep in a dry, well-ventilated place[2][4]. The compound is potentially hygroscopic. |

| Light | Protect from light. |

| General Handling | Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5]. |

Stability Profile

Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, insights can be drawn from studies on the structurally similar compound, 4-aminopyridine, and general knowledge of the stability of pyridine derivatives.

Solid-State Stability

When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), this compound is expected to be stable in its solid form. Studies on 4-aminopyridine capsules have demonstrated excellent chemical stability for extended periods when stored at room temperature and protected from light[4]. Specifically, 10-mg capsules of 4-aminopyridine were stable for at least 365 days under these conditions[4]. Another study showed that 5-mg capsules of 4-aminopyridine were stable for 6 months when refrigerated or at room temperature, and for 1 month at 37°C, with no significant degradation observed[1].

Solution Stability

The stability of this compound in solution is expected to be dependent on the solvent, pH, and storage conditions. Aminopyridine derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and when exposed to light or oxidizing agents. It is recommended that solutions are prepared fresh for use. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

Degradation Pathways

Pyridine and its derivatives can undergo degradation through several pathways, including photochemical transformations, oxidation, and hydrolysis[6]. The amino and hydroxyl functional groups in this compound may be susceptible to oxidation. The pyridine ring itself can be subject to photochemical degradation.

Experimental Protocols for Stability Assessment

To obtain specific stability data for this compound, it is necessary to conduct forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways[7][8]. The following are general protocols that can be adapted for this purpose.

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

Figure 1. General Workflow for Forced Degradation Studies

4.1.1. Hydrolytic Degradation

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature.

4.1.2. Oxidative Degradation

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

4.1.3. Thermal Degradation

-

Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.

4.1.4. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

-

Method Development: A reverse-phase HPLC method using a C18 column is a common starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) should be optimized to achieve good separation of all peaks.

-

Detection: UV detection is suitable for pyridine derivatives. The detection wavelength should be chosen based on the UV spectrum of this compound.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

-

Characterization of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can be used to identify the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation[9].

Logical Framework for Stability Assessment

The following diagram outlines the logical steps for assessing the stability of this compound, from initial characterization to the establishment of storage conditions.

Figure 2. Logical Framework for Stability Assessment

Conclusion

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1354940-95-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. cjhp-online.ca [cjhp-online.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Aminopyridine-based Potassium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of aminopyridine-based compounds, specifically 4-Aminopyridine (4-AP) and its derivative, (4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH), as potent blockers of voltage-gated potassium (Kv) channels. While the initial query specified (4-Aminopyridin-2-yl)methanol, the available scientific literature predominantly focuses on the pharmacological actions of 4-AP and 4-AP-3-MeOH. These compounds are invaluable research tools for studying the physiological roles of Kv channels and hold therapeutic potential for conditions involving compromised neuronal conduction, such as multiple sclerosis.[1][2]

4-Aminopyridine and its derivatives function by physically occluding the pore of voltage-gated potassium channels, thereby inhibiting the outward flow of potassium ions that is crucial for the repolarization phase of the action potential.[3][4][5] This blockade leads to a prolongation of the action potential duration, an increase in neurotransmitter release at synaptic terminals, and the restoration of conduction in demyelinated axons.[1][3] 4-AP-3-MeOH has been reported to be approximately ten times more potent than 4-AP in restoring axonal conduction.[6]

Data Presentation: Inhibitory Potency

The inhibitory effects of 4-Aminopyridine and the effective concentrations of its derivative are summarized below. This data is critical for designing experiments and understanding the therapeutic window of these compounds.

| Compound | Target Channel(s) | IC50 Value | Cell Type / System | Key Findings |

| 4-Aminopyridine (4-AP) | Kv1.1 | 170 µM | CHO cells | Non-selective voltage-dependent K+ channel blocker.[7][8] |

| Kv1.2 | 230 µM | CHO cells | Non-selective voltage-dependent K+ channel blocker.[7][8] | |

| (4-Aminopyridin-3-yl)methanol (4-AP-3-MeOH) | Fast potassium channels | 0.01 - 0.1 µM (effective concentration) | Injured spinal cord | Restores axonal conduction at lower concentrations than 4-AP and without altering axonal electrophysiological properties.[1][6] |

Signaling Pathway and Mechanism of Action

Voltage-gated potassium channels are integral membrane proteins that play a critical role in shaping the action potential in excitable cells like neurons.[9][10] During the repolarization phase of an action potential, these channels open in response to membrane depolarization, allowing potassium ions to flow out of the cell. This efflux of positive charge returns the membrane potential to its resting state.[5]

In conditions such as multiple sclerosis, demyelination of axons exposes the underlying potassium channels, leading to an excessive potassium ion leakage. This leakage hyperpolarizes the membrane and shunts the axonal current, causing conduction failure.

Aminopyridine-based blockers counteract this by physically obstructing the channel pore. This inhibition of potassium efflux broadens the action potential, allowing for a greater influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal. The elevated intracellular calcium concentration enhances the release of neurotransmitters, thereby restoring synaptic transmission. In demyelinated axons, the prolonged depolarization helps to overcome the current shunt, allowing the action potential to propagate along the nerve fiber.

Experimental Protocols

Protocol 1: Determination of IC50 using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to determine the half-maximal inhibitory concentration (IC50) of a test compound on specific voltage-gated potassium channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell line stably expressing the target Kv channel.

-

Cell culture reagents.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

Test compound stock solution (e.g., in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Potassium Current Recording:

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.

-

Record the baseline potassium currents in the absence of the test compound.

-

-

Compound Application: Perfuse the cell with the external solution containing increasing concentrations of the test compound. Allow the effect to reach a steady state at each concentration before recording.

-

Data Analysis:

-

Measure the peak potassium current amplitude at a specific depolarizing step for each concentration of the test compound.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Protocol 2: Thallium Flux Assay for High-Throughput Screening

The thallium flux assay is a fluorescence-based method suitable for high-throughput screening of potassium channel blockers.[11] Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye.

Materials:

-

Cell line stably expressing the target Kv channel.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Stimulus buffer containing Tl+.

-

Test compounds in a multi-well plate format.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well plate.

-

Dye Loading: Incubate the cells with the thallium-sensitive dye according to the manufacturer's instructions.

-

Compound Incubation: Add the test compounds to the wells and incubate.

-

Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader to add the Tl+-containing stimulus buffer and simultaneously measure the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence is proportional to the influx of Tl+. A decrease in the fluorescence signal in the presence of a test compound indicates blockage of the potassium channel. Calculate the percent inhibition for each compound.

Conclusion

This compound and its isomers, particularly 4-AP and 4-AP-3-MeOH, are powerful tools for investigating the function of voltage-gated potassium channels. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in their studies. Accurate determination of their inhibitory potency and understanding their mechanism of action are crucial for both basic research and the development of novel therapeutic strategies targeting potassium channels.

References

- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-Gated K+ Channels [ks.uiuc.edu]

- 6. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated potassium channels (K<sub>v</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. benchchem.com [benchchem.com]

Application of 4-Aminopyridine and Its Derivatives in Multiple Sclerosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system characterized by inflammation, demyelination, and subsequent axonal damage.[1] This pathology disrupts the conduction of action potentials along axons, leading to a variety of neurological symptoms, including motor and visual impairments.[1][2] A key therapeutic strategy for symptomatic treatment involves the use of potassium channel blockers to improve nerve impulse conduction in demyelinated axons.[3][4] 4-Aminopyridine (4-AP), also known as dalfampridine, is a prominent compound in this class.[2][3] This document provides detailed application notes and protocols for the use of 4-aminopyridine and its derivative, 4-aminopyridine-3-methanol, in preclinical models of multiple sclerosis, primarily focusing on the Experimental Autoimmune Encephalomyelitis (EAE) model. While the initial query specified (4-Aminopyridin-2-yl)methanol, the relevant and researched compound in this context is 4-aminopyridine and its derivatives like 4-aminopyridine-3-methanol.

Mechanism of Action

In demyelinated axons, the exposure of voltage-gated potassium channels in the paranodal and internodal regions leads to an increased potassium efflux.[4][5][6] This excessive outward current can shorten the action potential duration and amplitude, leading to conduction failure.[2][4] 4-Aminopyridine acts as a broad-spectrum blocker of these voltage-gated potassium channels.[2][4][7] By inhibiting these channels, 4-AP prolongs the duration of the action potential, allowing for more effective propagation of the nerve impulse across the demyelinated segment, thereby restoring neurological function.[2][4] Beyond symptomatic improvement, recent studies suggest that 4-AP may also have neuroprotective effects by stabilizing myelin and oligodendrocytes.[8][9]

Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of 4-aminopyridine and its derivatives has been quantified in various studies, demonstrating improvements in motor function and neuroprotection.

| Study Type | Model/Patient Population | Compound | Key Quantitative Findings | Reference |

| Preclinical | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 4-Aminopyridine | Attenuated clinical score and degeneration of inner retinal layers. | [8] |

| EAE in mice | 4-Aminopyridine | Improved mobility as assessed by footprint and rotarod analysis. | [10] | |

| Ex vivo EAE mouse spinal cord | 4-Aminopyridine-3-Methanol | Significantly increased axonal conduction. Lowest effective concentration between 0.01 µM and 0.1 µM. | [6][11] | |

| Clinical | Multiple Sclerosis Patients | 4-Aminopyridine (sustained release) | ~25% increase in walking speed in approximately 40% of patients. | [1] |

| Multiple Sclerosis Patients | 4-Aminopyridine (sustained release) | Timed gait improved in 9 out of 10 subjects (p = 0.02) in a crossover trial. | [12] | |

| Multiple Sclerosis Patients | 4-Aminopyridine | 76% of patients showed clinically important motor and visual improvements compared to 33% in the placebo group. | [13] | |

| Multiple Sclerosis Patients | 4-Aminopyridine | A grand mal seizure occurred at a serum level of 104 ng/ml, highlighting the narrow therapeutic window. | [14] | |

| Multiple Sclerosis Patients | 4-Aminopyridine | Intravenous administration of 7-35 mg resulted in mild to marked improvement in 10 of 12 patients. | [15] |

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.[16][17]